
N-METHYL-N-(4-PIPERIDINYLMETHYL)-METHANESULFONAMIDE
Overview
Description
N-METHYL-N-(4-PIPERIDINYLMETHYL)-METHANESULFONAMIDE is a chemical compound with the molecular formula C7H16N2O2S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its piperidine ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-(4-PIPERIDINYLMETHYL)-METHANESULFONAMIDE typically involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base, followed by methylation. The reaction conditions often include maintaining an inert atmosphere and controlling the temperature to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The process may include additional purification steps such as recrystallization or chromatography to achieve the required purity levels for various applications .
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-(4-PIPERIDINYLMETHYL)-METHANESULFONAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlling the temperature, pH, and solvent to optimize the reaction’s efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed .
Scientific Research Applications
N-METHYL-N-(4-PIPERIDINYLMETHYL)-METHANESULFONAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-METHYL-N-(4-PIPERIDINYLMETHYL)-METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring allows it to bind to various biological receptors, potentially modulating their activity. The sulfonamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
N-METHYL-N-(4-PIPERIDINYLMETHYL)-METHANESULFONAMIDE hydrochloride: A similar compound with an additional hydrochloride group, which may alter its solubility and reactivity.
This compound sulfoxide: An oxidized form of the compound with different chemical properties.
Uniqueness
This compound is unique due to its specific combination of a piperidine ring and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Biological Activity
N-Methyl-N-(4-piperidinylnmethyl)-methanesulfonamide is a compound that has garnered attention due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
N-Methyl-N-(4-piperidinylnmethyl)-methanesulfonamide consists of a piperidine ring and a sulfonamide group, which contribute to its distinct chemical and biological properties. The sulfonamide moiety is known for its role in various biological processes, while the piperidine ring enhances its interaction with biological targets.
The biological activity of N-Methyl-N-(4-piperidinylnmethyl)-methanesulfonamide is primarily attributed to its ability to interact with specific molecular targets within cells. The compound's piperidine structure allows it to bind to various receptors, potentially modulating their activity. Additionally, the sulfonamide group can participate in hydrogen bonding and other interactions that contribute to its overall biological effects.
Key Mechanisms
- Receptor Binding : The compound may influence receptor activity, leading to downstream signaling effects.
- Cellular Interaction : It has been shown to affect cellular pathways related to proliferation and apoptosis.
Antimicrobial Properties
Research indicates that N-Methyl-N-(4-piperidinylnmethyl)-methanesulfonamide exhibits antimicrobial properties. It has been studied for its efficacy against various bacterial strains, highlighting its potential as an antibiotic agent.
Anticancer Effects
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, related compounds have shown the ability to trigger ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 axis, suggesting that N-Methyl-N-(4-piperidinylnmethyl)-methanesulfonamide may have similar mechanisms .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study examining the effects of related sulfonamide compounds on tumor cells, it was found that treatment led to significant reductions in cell viability and migration. The mechanism involved increased production of reactive oxygen species (ROS) and alterations in key protein expressions associated with ferroptosis .
Comparative Analysis with Similar Compounds
N-Methyl-N-(4-piperidinylnmethyl)-methanesulfonamide shares structural similarities with other sulfonamides but exhibits unique biological activities due to its specific piperidine modification. For instance:
- N-Methyl-N-(4-Piperidinylnmethyl)-Methanesulfonamide Hydrochloride : This variant may have altered solubility and reactivity compared to the base compound.
- Sulfoxide Derivatives : Oxidized forms of the compound display different chemical properties and potential activities.
Properties
IUPAC Name |
N-methyl-N-(piperidin-4-ylmethyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-10(13(2,11)12)7-8-3-5-9-6-4-8/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOGRKFVBJRHGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCNCC1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00701909 | |
Record name | N-Methyl-N-[(piperidin-4-yl)methyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00701909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85488-01-3 | |
Record name | N-Methyl-N-[(piperidin-4-yl)methyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00701909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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